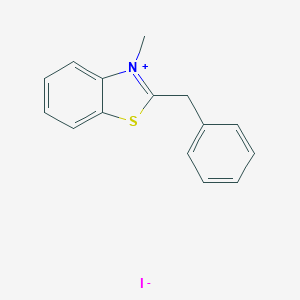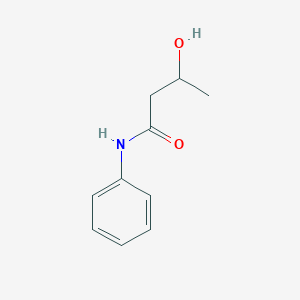
3-表熊果酸
描述
3-Epiursolic Acid is a triterpenoid isolated from Myrtaceae . It acts as a competitive inhibitor of cathepsin L (IC50, 6.5 μM; Ki, 19.5 μM), with no obvious effect on cathepsin B . It is also a potent inhibitor against glycogen phosphorylase, making it a potential drug for treatment of type-2 diabetes and other diseases associated with glycogen metabolism .
Physical And Chemical Properties Analysis
3-Epiursolic Acid has a molecular weight of 456.7 . It is soluble in DMSO at 50 mg/mL . It should be stored at 2-8°C, protected from light .科学研究应用
Inhibition of Cathepsin L
3-Epiursolic Acid is a triterpenoid isolated from Myrtaceae, and it acts as a competitive inhibitor of cathepsin L . The IC50 and Ki values are 6.5 and 19.5 μM respectively . This suggests that 3-Epiursolic Acid could be used in research related to diseases where cathepsin L plays a role.
Potential Impact on Blood Sugar Regulation
Studies have shown that 3-Epiursolic Acid can inhibit specific enzymes involved in various cellular processes. One of these is glycogen phosphorylase, an enzyme that plays a crucial role in breaking down glycogen, the body’s main storage form of glucose. This suggests that 3-Epiursolic Acid could potentially impact blood sugar regulation, making it a compound of interest in diabetes research.
Anti-Cancer Properties
Ursolic acid, a triterpene acid commonly found in a variety of fruits, vegetables, and medicinal herbs, has been documented to possess anti-cancer properties . Given that 3-Epiursolic Acid is a type of ursolic acid, it’s possible that it shares these properties. This makes it a potential candidate for cancer research, particularly in understanding its mechanism of action and limitations for its use at a clinical level .
Antioxidant Properties
Ursolic acid has been documented to possess antioxidant properties . As 3-Epiursolic Acid is a type of ursolic acid, it may also have these properties. This suggests potential applications in research related to oxidative stress and related diseases .
Anti-Inflammatory Properties
Ursolic acid has been documented to possess anti-inflammatory properties . As 3-Epiursolic Acid is a type of ursolic acid, it may also have these properties. This suggests potential applications in research related to inflammation and related diseases .
Antidiabetic Properties
Ursolic acid has been documented to possess antidiabetic properties . As 3-Epiursolic Acid is a type of ursolic acid, it may also have these properties. This suggests potential applications in research related to diabetes and related diseases .
作用机制
Target of Action
3-Epiursolic Acid is a triterpenoid that can be isolated from Eriobotrya japonica . The primary target of 3-Epiursolic Acid is cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in protein degradation, antigen processing, and other cellular processes .
Mode of Action
3-Epiursolic Acid acts as a competitive inhibitor of cathepsin L . It binds to the active site of cathepsin L, preventing the enzyme from interacting with its substrates. This inhibition is characterized by IC50 and Ki values of 6.5 and 19.5 μM, respectively .
Biochemical Pathways
The inhibition of cathepsin L by 3-Epiursolic Acid impacts the protein degradation pathway within the lysosome . By inhibiting cathepsin L, 3-Epiursolic Acid may affect the breakdown of proteins, potentially leading to alterations in cellular processes .
Result of Action
The inhibition of cathepsin L by 3-Epiursolic Acid can lead to changes in protein degradation within the cell . This could potentially impact various cellular processes, including antigen processing and other functions dependent on protein degradation .
安全和危害
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
属性
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUUGGRBIKTOS-XHINXETDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Epiursolic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources and methods for obtaining 3-Epiursolic acid?
A: 3-Epiursolic acid has been isolated from several plant sources, including Lavandula officinalis (Lavender) [], Vitex trifolia var. simplicifolia [], and Verbena officinalis []. It can be extracted using various solvents, with chloroform extraction demonstrating notable efficacy []. Additionally, 3-Epiursolic acid can be found in the waste products of lavender oil production [].
Q2: How does 3-Epiursolic acid exert its anti-inflammatory effects?
A: While the precise mechanism remains under investigation, research suggests that 3-Epiursolic acid exhibits anti-inflammatory activity []. Further studies are needed to elucidate the specific molecular targets and pathways involved in its anti-inflammatory action.
Q3: Can 3-Epiursolic acid be used as a therapeutic agent for diabetic foot ulcers?
A: A polyherbal extract named TIP-Heal, containing Tinospora crispa, Isotoma longiflora, and Piper betle L. var. nigra, has shown potential for treating diabetic foot ulcers []. While 3-Epiursolic acid itself wasn't isolated from this specific polyherbal extract, the study identified other compounds, like PubChem CID: 5319898, palmitic acid, and alpha-linolenic acid, as potential contributors to the healing process []. Further research is necessary to determine if 3-Epiursolic acid, alone or in combination with other compounds, could be effective for treating diabetic foot ulcers.
Q4: Does 3-Epiursolic acid exhibit any anticancer properties?
A: While 3-Epiursolic acid itself hasn't been directly studied for its anticancer activity in the provided research, a related compound, Casticin, isolated from Vitex trifolia var. simplicifolia alongside 3-Epiursolic acid, demonstrated cytotoxic activity against PANC-1, K562, and BxPC-3 cancer cell lines []. This suggests that further investigation into the potential anticancer properties of 3-Epiursolic acid and related compounds is warranted.
Q5: How does the structure of 3-Epiursolic acid relate to its biological activity?
A: Research on related triterpenoids suggests that the presence of specific functional groups can significantly influence their biological activity. For instance, the study on Vitex trifolia var. simplicifolia highlighted the importance of the 3′-OH group in polymethoxyflavonoids for antitumor activity []. Further investigation is needed to elucidate the structure-activity relationship of 3-Epiursolic acid and determine the impact of specific structural modifications on its activity, potency, and selectivity.
Q6: What analytical techniques are employed for the characterization and quantification of 3-Epiursolic acid?
A: Various spectroscopic methods, including H¹ NMR, ¹³C NMR, IR, and Mass spectrometry, are employed for the structural characterization of 3-Epiursolic acid []. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups. Further research may explore additional analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), for quantifying 3-Epiursolic acid in various matrices, including plant extracts and biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



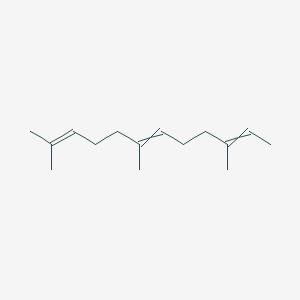

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
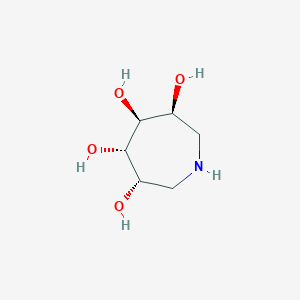
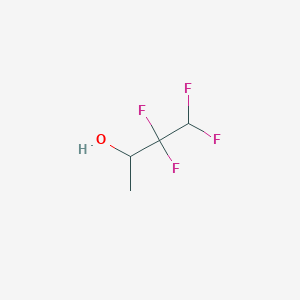
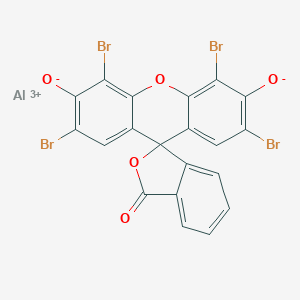

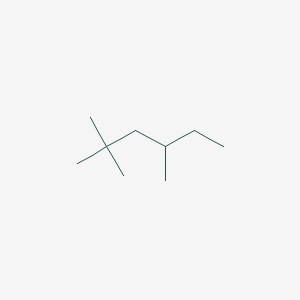


![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
